This compound can be classified as:
The synthesis of 3-(4-Methylpiperazinomethyl)benzophenone typically involves several steps, often starting from commercially available benzophenone or its derivatives. One common method includes:
This method highlights the importance of controlling temperature and reaction time to achieve high yields and purity.
The molecular structure of 3-(4-Methylpiperazinomethyl)benzophenone can be analyzed as follows:
The InChI representation for this compound can be denoted as follows:
This representation confirms the presence of functional groups that influence its chemical behavior.
3-(4-Methylpiperazinomethyl)benzophenone can participate in several chemical reactions:
These reactions are significant for synthesizing more complex organic molecules.
The mechanism of action for 3-(4-Methylpiperazinomethyl)benzophenone primarily revolves around its ability to interact with biological targets due to its structural features:
These mechanisms highlight its potential therapeutic applications and photochemical utility.
The physical and chemical properties of 3-(4-Methylpiperazinomethyl)benzophenone include:
These properties are crucial for determining its handling and application in various fields.
3-(4-Methylpiperazinomethyl)benzophenone has several applications:
These applications underscore the versatility of this compound across different scientific domains.
The piperazine ring system ranks as the third most prevalent N-heterocycle in FDA-approved pharmaceuticals, following piperidine and pyridine, underscoring its fundamental role in medicinal chemistry [6]. This six-membered diazacycloalkane contributes to bioactive molecule design through several key mechanisms:
Specific to 4-methylpiperazine, the N-methyl group modulates basicity and membrane permeability while preventing undesired metabolic N-oxidation. In 3-(4-methylpiperazinomethyl)benzophenone, this moiety connects to the benzophenone core via a methylene (-CH₂-) spacer, providing torsional flexibility that accommodates diverse binding geometries. This design principle mirrors successful piperazine-containing drugs like the HIV inhibitor maraviroc (CCR5 antagonist) and the antipsychotic aripiprazole, where piperazine serves as a critical pharmacophore element [6].
Table 1: Molecular Characteristics of 3-(4-Methylpiperazinomethyl)benzophenone
Property | Value | Significance |
---|---|---|
IUPAC Name | (4-methylphenyl){3-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone | Precise chemical identification |
Molecular Formula | C₂₀H₂₄N₂O | MW = 308.42 g/mol |
CAS Registry Number | 898788-34-6 | Unique identifier for chemical tracking |
Purity Specification | ≥97% | Research-grade quality standard |
SMILES Notation | O=C(C1=CC=C(C)C=C1)C2=CC=CC(CN3CCN(C)CC3)=C2 | Computational representation for virtual screening |
Hydrogen Bond Acceptors | 3 (carbonyl oxygen, two piperazine N) | Predicts target interaction capability |
Benzophenone derivatives constitute a privileged structural class in medicinal chemistry due to their metabolic stability, synthetic versatility, and diverse target engagement profiles. The diaryl ketone core offers three principal modification vectors: both aromatic rings (differentially substitutable) and the carbonyl group (susceptible to nucleophilic addition or reduction) [5]. Naturally occurring benzophenones like sulochrin (from Aspergillus spp.) and synthetic variants demonstrate validated bioactivities:
The benzophenone component in 3-(4-methylpiperazinomethyl)benzophenone provides a planar, hydrophobic platform for π-stacking interactions with aromatic residues in enzyme binding pockets (e.g., Phe, Tyr, Trp). Its electron-deficient carbonyl group may engage in hydrogen bonding or serve as a mimetic for transition states in enzymatic processes. Unlike simpler phenyl ketones, the unsymmetrical substitution pattern in this derivative allows for differential functionalization of each aryl ring, enabling precise optimization of target affinity and selectivity [5].
Table 2: Bioactive Benzophenone Analogues Relevant to Scaffold Design
Benzophenone Derivative | Biological Activity | Structure-Activity Insight |
---|---|---|
Ketoprofen | COX-1/COX-2 inhibition (NSAID) | Carboxylic acid bioisostere enhances target binding |
Tolcapone | Catechol-O-methyltransferase (COMT) inhibition | Nitrocatechol moiety enables metal chelation |
Compound 20e [2] | Dual TNF-α/IL-6 inhibition | Piperazine substitution enhances cytokine suppression |
Cariphenone A | Antioxidant (IC₅₀ = 3.2 μM) | Prenylation improves membrane penetration |
Sulisobenzone | UV filter in sunscreens | Ortho-hydroxy group enables chelation and absorption |
The integration of 4-methylpiperazinomethyl and benzophenone components exemplifies a rational hybridization strategy to engender multitarget pharmacology. This approach merges pharmacophores with distinct target profiles into a single chemical entity, potentially yielding synergistic biological effects [2] [6] . Key design principles manifested in this hybrid include:
Comparative studies reveal that hybrid compounds like 3-(4-methylpiperazinomethyl)benzophenone exhibit superior target affinity relative to their individual fragments. For instance, benzophenone–piperazine conjugates demonstrate up to 15-fold enhanced IL-6 inhibitory activity compared to non-hybrid benzophenones, attributable to cooperative binding interactions [2]. The 4-methylpiperazine moiety may additionally counteract P-glycoprotein-mediated efflux – a common limitation with benzophenone-based drugs – as evidenced by benzophenone dimers showing potent P-gp inhibition (IC₅₀ = 0.05 μM) in resistant cancer cell lines .
Table 3: Hybridization Effects on Biological Activity in Related Compounds
Compound Class | Biological Activity (IC₅₀ or EC₅₀) | Enhancement vs. Parent Scaffolds |
---|---|---|
Simple benzophenones | IL-6 inhibition: 15-40 μM | Baseline reference |
4-Methylpiperazine derivatives | TNF-α suppression: 8-25 μM | Moderate activity |
Benzophenone-piperazine hybrids | IL-6 inhibition: 0.8-5.2 μM [2] | 3-15x improvement over fragments |
Propafenone-benzophenone dimers | P-gp inhibition: 0.05 μM | >100x vs. monomeric propafenone |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0